2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol
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Overview
Description
2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a long tetradecyl chain attached to the imidazolidinone ring, which imparts unique properties to the molecule. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol typically involves the reaction of 2-(2-aminoethyl)aminoethanol with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-aminoethyl)aminoethanol+tetradecyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.
Scientific Research Applications
2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A related compound with a shorter alkyl chain.
1-(2-Hydroxyethyl)imidazole: Another similar compound with different functional groups.
Uniqueness
2-(2-Tetradecylimidazolidin-1-yl)ethan-1-ol is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications where long-chain imidazolidinones are required.
Properties
CAS No. |
683793-83-1 |
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Molecular Formula |
C19H40N2O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-(2-tetradecylimidazolidin-1-yl)ethanol |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-20-15-16-21(19)17-18-22/h19-20,22H,2-18H2,1H3 |
InChI Key |
FICBHHPQTDLYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1NCCN1CCO |
Origin of Product |
United States |
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